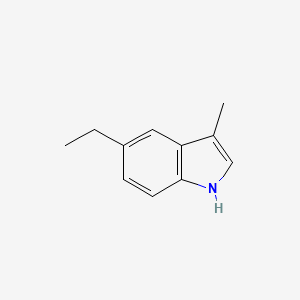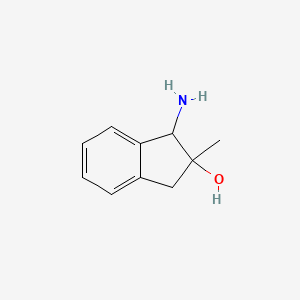![molecular formula C8H9N3O B11919014 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One efficient method employs β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Another approach involves the use of copper-catalyzed reactions to synthesize triazole-linked derivatives of pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and copper-catalyzed reactions suggests potential scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine ring .
Aplicaciones Científicas De Investigación
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s structure allows it to mimic the features of biogenic purines, making it a promising candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL: Another derivative with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine-based triazole-linked glycohybrids: These compounds exhibit diverse biological activities and are synthesized using copper-catalyzed reactions.
Uniqueness
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo versatile chemical transformations and its significant biological activities make it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N3O/c1-5-6(2)10-11-7(12)3-4-9-8(5)11/h3-4,10H,1-2H3 |
Clave InChI |
VQPPBWWCKOTRQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN2C1=NC=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)




![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

